molecular formula C23H13ClF3N3 B2389153 1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-36-9

1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2389153
CAS No.: 901265-36-9
M. Wt: 423.82
InChI Key: QISBDSPYQWRKMX-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with a heterocyclic structure. They are widespread in nature and have a wide range of biological activities . Fluorinated quinolines, in particular, have been the subject of numerous research studies due to their unique properties .


Synthesis Analysis

The synthesis of fluorinated quinolines often involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of quinolines typically includes a benzene ring fused with a pyridine ring . The addition of various functional groups can significantly alter the properties of the compound.


Chemical Reactions Analysis

Fluorinated quinolines can undergo a variety of chemical reactions, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinolines can vary widely depending on their specific structure and the presence of functional groups .

Scientific Research Applications

  • Corrosion Inhibition : Quinoxaline derivatives, closely related to 1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds have demonstrated high corrosion inhibition efficiency, acting as mixed-type inhibitors, which suggests potential applications in materials science and engineering (Saraswat & Yadav, 2020).

  • Optical and Structural Properties : Investigations into the structural and optical properties of quinoline derivatives, similar to the compound , have been conducted. These studies focus on thin films and their applications, revealing important insights into the polycrystalline nature and nanocrystalline dispersion in these compounds, which could have implications for material sciences and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Photovoltaic Properties : Some derivatives of pyrazolo[4,3-c]quinoline, like this compound, exhibit notable photovoltaic properties. These properties are being explored for potential applications in organic–inorganic photodiode fabrication, which is significant for the development of renewable energy technologies and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

  • Luminescent or Electroluminescent Applications : Certain methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, which are structurally related to the compound , show potential as candidates for luminescent or electroluminescent applications. These applications are particularly relevant in the fields of display technology and lighting (Danel et al., 2010).

  • Electron-Transport Materials for OLEDs : Derivatives of pyrazolo[3,4-b]quinoline, structurally similar to the compound under discussion, have been synthesized and evaluated for their spectral properties, including absorption, photoluminescence, and electroluminescence. These properties are crucial for their use as electron-transport materials in organic light-emitting diodes (OLEDs), which are important in the development of advanced display and lighting technologies (Danel et al., 2009).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For example, 4-Chloro-8-(trifluoromethyl)quinoline can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into fluorinated quinolines and related compounds is ongoing, with a focus on developing novel methods of synthesis, studying the reactivity of these compounds, and exploring their potential practical applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClF3N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISBDSPYQWRKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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